naphthalen-1-yl(1-pentyl-5-(3-(trifluoromethyl)phenyl)-1H-pyrrol-3-yl)methanone
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Overview
Description
JWH-363: (1-Naphthyl{1-pentyl-5-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methanone) is a synthetic cannabinoid from the naphthoylpyrrole family. It acts as an agonist of the CB1 and CB2 receptors, with a moderate selectivity for the latter . This compound was first synthesized in 2006 by John W. Huffman and colleagues to examine the nature of ligand binding to the CB1 receptor .
Preparation Methods
The synthesis of JWH-363 involves the reaction of 1-naphthoyl chloride with 1-pentyl-5-(3-trifluoromethylphenyl)-1H-pyrrole in the presence of a base . The reaction conditions typically include the use of an organic solvent such as dichloromethane and a base like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification using column chromatography .
Chemical Reactions Analysis
JWH-363 undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
JWH-363 has been used extensively in scientific research to study the cannabinoid receptors CB1 and CB2 . Its applications include:
Mechanism of Action
JWH-363 exerts its effects by binding to the CB1 and CB2 receptors in the endocannabinoid system . It acts as an agonist, meaning it activates these receptors. The molecular targets include the CB1 receptor, primarily found in the central nervous system, and the CB2 receptor, located mainly in the immune system . The activation of these receptors leads to various physiological effects, such as modulation of neurotransmitter release and immune response .
Comparison with Similar Compounds
JWH-363 is similar to other synthetic cannabinoids like JWH-018, JWH-122, and JWH-210 . These compounds also act as agonists of the CB1 and CB2 receptors but differ in their chemical structure and potency . For example:
JWH-018: Known for its high potency and widespread use in synthetic cannabis products.
JWH-210: Another potent synthetic cannabinoid with a different substitution pattern.
JWH-363 is unique due to its specific trifluoromethylphenyl substitution, which influences its receptor selectivity and pharmacological profile .
Properties
CAS No. |
914458-33-6 |
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Molecular Formula |
C27H24F3NO |
Molecular Weight |
435.5 g/mol |
IUPAC Name |
naphthalen-1-yl-[1-pentyl-5-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methanone |
InChI |
InChI=1S/C27H24F3NO/c1-2-3-6-15-31-18-21(17-25(31)20-11-7-12-22(16-20)27(28,29)30)26(32)24-14-8-10-19-9-4-5-13-23(19)24/h4-5,7-14,16-18H,2-3,6,15H2,1H3 |
InChI Key |
GETLFVZYXNFVJS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C=C(C=C1C2=CC(=CC=C2)C(F)(F)F)C(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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